
Benzene-1,2-dithiocarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene-1,2-dithiocarboxamide is an organic compound with the molecular formula C8H8N2S2 It is characterized by the presence of two thiocarboxamide groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzene-1,2-dithiocarboxamide can be synthesized through the reaction of benzene-1,2-dithiol with carbon disulfide and ammonia. The reaction typically involves the following steps:
Formation of Benzene-1,2-dithiol: Benzene-1,2-dithiol is prepared by the reduction of benzene-1,2-disulfonic acid.
Reaction with Carbon Disulfide: Benzene-1,2-dithiol is then reacted with carbon disulfide in the presence of a base such as sodium hydroxide to form the corresponding dithiocarboxylic acid.
Ammonolysis: The dithiocarboxylic acid is subsequently treated with ammonia to yield this compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Benzene-1,2-dithiocarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiocarboxamide groups to thiol groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products:
Oxidation Products: Disulfides, sulfonic acids.
Reduction Products: Thiol derivatives.
Substitution Products: Halogenated or nitro-substituted benzene derivatives.
Scientific Research Applications
Benzene-1,2-dithiocarboxamide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound’s thiol groups can interact with biological molecules, making it useful in studying protein interactions and enzyme mechanisms.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism by which Benzene-1,2-dithiocarboxamide exerts its effects involves the interaction of its thiocarboxamide groups with various molecular targets. These interactions can lead to the formation of stable complexes with metal ions, which can influence enzymatic activity and protein function. The compound’s ability to undergo redox reactions also plays a role in its biological activity.
Comparison with Similar Compounds
Benzene-1,4-dithiocarboxamide: Similar structure but with thiocarboxamide groups at the 1 and 4 positions.
Benzene-1,2-dithiol: Lacks the carboxamide groups, only contains thiol groups.
1,3,4-Thiadiazole-2,5-dithiol: Contains a thiadiazole ring with thiol groups.
Uniqueness: Benzene-1,2-dithiocarboxamide is unique due to the presence of two thiocarboxamide groups on adjacent carbon atoms of the benzene ring. This structural feature imparts distinct chemical reactivity and potential for forming stable metal complexes, setting it apart from other similar compounds.
Properties
IUPAC Name |
benzene-1,2-dicarbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S2/c9-7(11)5-3-1-2-4-6(5)8(10)12/h1-4H,(H2,9,11)(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZZFZUWWAYMDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=S)N)C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B2915413.png)

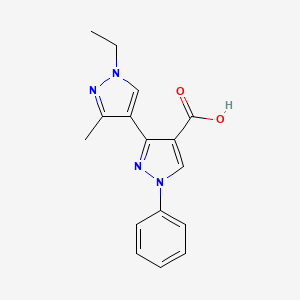
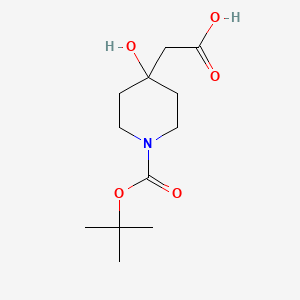
![3-Bromo-2-(4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B2915418.png)
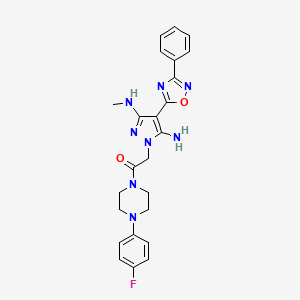
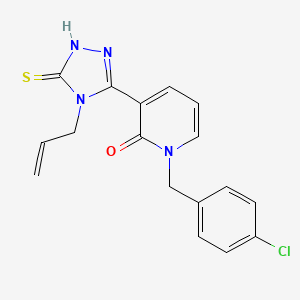
![N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2915422.png)
![N-cyclopropyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide](/img/structure/B2915425.png)
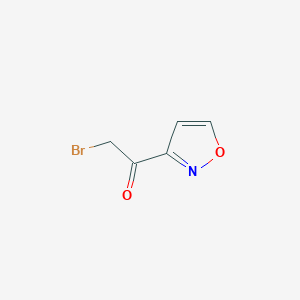

![N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2-(2-METHOXYPHENOXY)ACETAMIDE](/img/structure/B2915432.png)


